1-Bromo-3-chloro-2,4-difluorobenzene
Description
The Significance of Halogenated Aromatic Scaffolds in Modern Chemical Synthesis and Applied Sciences
Halogenated aromatic scaffolds, particularly polyhalogenated benzenes, represent a cornerstone of modern organic chemistry and materials science. The introduction of one or more halogen atoms onto a benzene (B151609) ring dramatically alters the molecule's electronic properties, reactivity, and steric profile, making these compounds exceptionally versatile building blocks. acs.org In chemical synthesis, the carbon-halogen bond serves as a key functional handle for a wide array of transformations. For instance, bromo- and iodo-substituted aromatics are standard substrates for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira cross-couplings. nbinno.comwikipedia.org
The influence of halogenation extends profoundly into applied sciences. In medicinal chemistry, the incorporation of halogens, especially fluorine and chlorine, is a widely used strategy for optimizing drug candidates. nih.gov Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org A critical interaction that has gained significant attention is "halogen bonding," a noncovalent interaction where a halogen atom acts as an electron acceptor. acs.orgacs.org This interaction is increasingly recognized for its crucial role in the binding of ligands to proteins and is now a factor in rational drug design. acs.orgnih.gov In agrochemicals, halogenated benzenes are precursors to a multitude of herbicides, insecticides, and fungicides. nbinno.comnbinno.com Furthermore, in materials science, the unique properties of these compounds are harnessed in the synthesis of liquid crystals, polymers, and organic light-emitting diodes (OLEDs). nbinno.com
Specific Academic and Research Focus on 1-Bromo-3-chloro-2,4-difluorobenzene
Within the broad class of polyhalogenated aromatics, this compound (CAS No. 201849-13-0) has emerged as a compound of specific interest. guidechem.com Its unique substitution pattern, featuring four different halogen atoms (or positions), provides a scaffold with highly differentiated reactivity. Each halogen atom offers a potential site for selective chemical modification, allowing for the stepwise and controlled construction of complex molecular architectures.
Scope and Objectives of the Comprehensive Academic Inquiry into this compound
The objective of this article is to provide a focused and comprehensive academic review of this compound. This inquiry is strictly limited to the scientific and technical aspects of the compound itself. The scope encompasses a detailed presentation of its fundamental chemical and physical properties, a discussion of established and potential synthetic pathways for its preparation, and an exploration of its documented applications as a key intermediate in various fields of chemical research. By consolidating this information, this review aims to serve as a foundational reference for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the utility of complex polyhalogenated aromatic compounds.
Properties of this compound
The distinct physical and chemical properties of this compound are fundamental to its handling and application in synthesis. These properties are dictated by its molecular structure, which consists of a benzene ring substituted with one bromine, one chlorine, and two fluorine atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 201849-13-0 guidechem.comsigmaaldrich.comcalpaclab.com |
| Molecular Formula | C₆H₂BrClF₂ guidechem.comsigmaaldrich.comcalpaclab.com |
| Molecular Weight | 227.43 g/mol guidechem.com |
| Physical Form | Colorless to yellow liquid sigmaaldrich.com |
| Purity | ≥98% sigmaaldrich.comcalpaclab.com |
| Storage Temperature | Room Temperature (Sealed in dry conditions) sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
| InChI Key | LVPMWOPCTHLVRH-UHFFFAOYSA-N sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPMWOPCTHLVRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378311 | |
| Record name | 1-bromo-3-chloro-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201849-13-0 | |
| Record name | 1-bromo-3-chloro-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-chloro-2,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Reaction Mechanisms of 1 Bromo 3 Chloro 2,4 Difluorobenzene in Advanced Organic Transformations
Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Bromo-3-chloro-2,4-difluorobenzene
Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of functional groups onto an aromatic ring. The presence of multiple electron-withdrawing halogen substituents on this compound makes it a prime candidate for such transformations.
Mechanistic Investigations into Halogen Displacement Selectivity (Fluorine, Chlorine, Bromine)
In SNAr reactions, the nature of the leaving group is a critical determinant of reactivity. Contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2), where iodide is the best leaving group, the reactivity order for halogens in SNAr reactions is often F > Cl > Br > I. masterorganicchemistry.comnih.gov This "element effect" is attributed to the two-step addition-elimination mechanism of SNAr reactions. pressbooks.pub The first step, the nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, is typically the rate-determining step. masterorganicchemistry.comstackexchange.com
Computational studies and experimental evidence on related polyhalogenated aromatic compounds support the preferential displacement of fluorine over chlorine and bromine in SNAr reactions. nih.govwuxiapptec.com The formation of the Meisenheimer complex is the slow step, and the stability of this intermediate is paramount. The strong electron-withdrawing nature of fluorine provides the greatest stabilization to this complex compared to chlorine and bromine. stackexchange.com
Regioselectivity and the Electronic Effects of Multiple Halogen Substituents in SNAr Processes
The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubchemistrysteps.com These groups help to stabilize the negative charge of the Meisenheimer intermediate through resonance. pressbooks.pub In the case of this compound, the fluorine at C2 is para to the bromine at C1 and ortho to the chlorine at C3. Similarly, the fluorine at C4 is ortho to both the bromine at C1 and the chlorine at C3. This positioning of the highly electronegative fluorine atoms significantly activates the ring for nucleophilic attack.
Quantum mechanical calculations on similar polyhalogenated benzaldehydes have shown that the accessibility of the LUMO (Lowest Unoccupied Molecular Orbital) lobe at a particular carbon atom can predict the site of nucleophilic attack. wuxiapptec.com For this compound, the positions most activated for nucleophilic attack would be the carbons bearing the fluorine atoms, due to the superior ability of fluorine to stabilize the intermediate Meisenheimer complex. The precise regioselectivity will depend on the specific nucleophile and reaction conditions, but the displacement of one of the fluorine atoms is generally the most probable outcome.
Catalytic Strategies for Enhanced Efficiency and Selectivity in SNAr
While SNAr reactions of activated haloaromatics can proceed under relatively mild conditions, various catalytic strategies have been developed to enhance their efficiency and selectivity. The use of ionic liquids as solvents or catalysts has been shown to accelerate SNAr reactions. nih.govrsc.orgresearchgate.net Ionic liquids can enhance the nucleophilicity of the attacking species and stabilize the charged Meisenheimer intermediate, leading to lower activation barriers. nih.gov
Phase-transfer catalysis is another effective method for promoting SNAr reactions, particularly when dealing with reactants that are soluble in different phases. This technique facilitates the transport of the nucleophile to the aromatic substrate, thereby increasing the reaction rate.
More recently, organic superbases have been employed to catalyze SNAr reactions of fluoroarenes. acs.org These catalysts operate through a dual activation mechanism, activating both the aryl fluoride (B91410) and the nucleophile. acs.org This approach has demonstrated excellent functional group tolerance and has been applied to the late-stage functionalization of complex molecules. acs.org For a substrate like this compound, such catalytic systems could offer pathways to selectively displace one of the fluorine atoms under milder conditions than traditionally required.
Reactivity Profile with Diverse Nucleophiles (e.g., Oxygen-, Nitrogen-, Carbon-, and Sulfur-Based Nucleophiles)
The reactivity of this compound in SNAr reactions extends to a wide range of nucleophiles, leading to the formation of diverse functionalized products.
Oxygen-Based Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide) or hydroxides can lead to the formation of aryl ethers or phenols, respectively. The regioselectivity will favor the displacement of a fluorine atom.
Nitrogen-Based Nucleophiles: Amines are common nucleophiles in SNAr reactions, yielding arylamines. Studies on similar polyhalogenated systems have shown that both primary and secondary amines readily displace activated halogens. mdpi.comnih.gov The use of a base such as KOH in DMSO has been shown to promote the N-arylation of indoles and carbazoles with chloro- and fluoroarenes. mdpi.comresearchgate.net
Carbon-Based Nucleophiles: While less common for SNAr reactions, strong carbon nucleophiles such as carbanions can participate in these transformations, leading to the formation of new carbon-carbon bonds.
Sulfur-Based Nucleophiles: Thiolates are excellent nucleophiles and react readily with activated aryl halides to form aryl thioethers.
The general trend in nucleophilicity often follows the order of sulfur > nitrogen > oxygen. The specific reactivity and regioselectivity will be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Metal-Catalyzed Cross-Coupling Reactions of this compound
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br, C-Cl, and C-F bonds in this compound allows for selective functionalization.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org A key advantage of the Suzuki-Miyaura coupling is the generally low toxicity of the boron-containing reagents and the mild reaction conditions. fishersci.co.uk
The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle typically follows the order C-I > C-Br > C-OTf > C-Cl > C-F. This selectivity allows for the preferential coupling at the C-Br bond of this compound, leaving the C-Cl and C-F bonds intact for potential subsequent transformations. nih.gov
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org
Table 1: Reactivity of Halogens in Suzuki-Miyaura Coupling
| Halogen | Bond | Reactivity in Oxidative Addition |
|---|---|---|
| Bromine | C-Br | High |
| Chlorine | C-Cl | Moderate |
| Fluorine | C-F | Low |
This table provides a general overview of the relative reactivity of carbon-halogen bonds in the oxidative addition step of the Suzuki-Miyaura coupling.
The selective coupling at the C-Br bond has been demonstrated for various polyhalogenated aromatic compounds. For example, in the Suzuki-Miyaura reactions of fluorohalobenzenes, the C-Br bond is selectively functionalized. researchgate.netugr.es This allows for the synthesis of complex polyfluorinated aromatics by first coupling at the bromine position, followed by a subsequent coupling at the chlorine position under more forcing conditions, if desired. The C-F bonds are generally unreactive under typical Suzuki-Miyaura conditions.
The preparation of the necessary boronic acid or ester coupling partner can be achieved through various methods, including the palladium-catalyzed borylation of another aryl halide. nih.govscispace.comresearchgate.netresearchgate.netupenn.edu This allows for a convergent and flexible approach to the synthesis of a wide range of biaryl compounds derived from this compound.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Meisenheimer complex |
| Sodium methoxide |
| Indole |
| Carbazole |
| Boronic acid |
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and its application to substrates like this compound allows for the synthesis of various substituted anilines. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. libretexts.org The development of this method has provided a powerful tool for constructing C-N bonds, which are prevalent in pharmaceuticals and other functional materials. wikipedia.org
The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amido complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligands for the palladium catalyst is crucial for the reaction's success, with various phosphine-based ligands being developed to enhance catalytic activity and substrate scope. wikipedia.orgorganic-chemistry.org
For a polyhalogenated substrate such as this compound, the selectivity of the C-N bond formation is a key consideration. Generally, the reactivity of aryl halides in palladium-catalyzed couplings follows the order I > Br > Cl. This inherent reactivity difference allows for selective amination at the more reactive C-Br bond over the C-Cl bond under controlled conditions.
Table 1: Hypothetical Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst System | Product |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | 4-(3-Chloro-2,4-difluorophenyl)morpholine |
| 2 | Aniline (B41778) | Pd(OAc)₂ / SPhos | N-(3-Chloro-2,4-difluorophenyl)aniline |
| 3 | Benzylamine | PdCl₂(dppf) | N-(3-Chloro-2,4-difluorophenyl)benzylamine |
This table presents hypothetical products based on established principles of Buchwald-Hartwig amination, assuming selectivity for the C-Br bond.
Other Cross-Coupling Methodologies (e.g., Negishi, Stille, Sonogashira)
Beyond C-N bond formation, other cross-coupling reactions are instrumental in functionalizing this compound by forming carbon-carbon bonds. These methodologies significantly expand the synthetic utility of this polyhalogenated aromatic compound.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgnih.gov For this compound, a selective reaction at the C-Br bond can be achieved with an appropriate organozinc reagent.
Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) to couple with an organic halide in the presence of a palladium catalyst. wikipedia.orglibretexts.org This method is valued for the air and moisture stability of the organostannane reagents. libretexts.org Similar to other palladium-catalyzed cross-couplings, the reactivity difference between the C-Br and C-Cl bonds allows for selective functionalization.
Sonogashira Coupling: This reaction specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgnih.gov The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes. libretexts.org When applied to this compound, it would be expected to proceed selectively at the C-Br position to yield the corresponding alkynyl-substituted difluorochlorobenzene. wikipedia.org
Site-Selective Cross-Coupling Strategies for Polyhalogenated Aromatic Substrates
Site-selective cross-coupling of polyhalogenated aromatic compounds, including those with identical halogen atoms, is a significant challenge in organic synthesis. acs.orgnih.gov Achieving selectivity is crucial for the efficient construction of complex molecules without the need for protecting groups or pre-functionalization. acs.orgnih.gov Several factors influence the site selectivity of these reactions, including electronic effects, steric hindrance, and the nature of the catalyst system. nih.gov
In the case of this compound, the inherent difference in the reactivity of the carbon-halogen bonds (C-Br > C-Cl) provides a basis for selective coupling. The oxidative addition of the palladium catalyst to the C-Br bond is generally faster than to the C-Cl bond. This allows for the selective functionalization at the bromine-bearing position by carefully controlling the reaction conditions.
For polyhalogenated arenes with identical halogens, achieving site selectivity is more complex and often relies on more subtle electronic and steric differences between the halogenated positions. nih.gov The electronic nature of other substituents on the aromatic ring can influence the electrophilicity of the carbon atoms, thereby directing the oxidative addition step. nih.gov Steric hindrance around a particular halogen can also disfavor catalyst approach and lead to selective reaction at a less hindered site.
The Role of Ligand Design and Catalyst Systems in Selectivity and Reaction Efficiency
For instance, sterically bulky and electron-rich phosphine (B1218219) ligands are often employed in Buchwald-Hartwig aminations to promote the reductive elimination step and prevent catalyst decomposition. wikipedia.org In the context of site-selective couplings, the ligand can play a decisive role. By tuning the steric and electronic properties of the ligand, it is possible to create a catalyst that preferentially reacts at one halogen-bearing site over another, even when the intrinsic reactivity difference is small. nih.gov
In some cases, ligand-free catalyst systems can also exhibit unique selectivity. nih.gov The formation of different palladium species in the absence of strongly coordinating ligands can lead to alternative reaction pathways and unexpected regiochemical outcomes. nih.gov The choice of base, solvent, and temperature are also critical parameters that must be optimized in conjunction with the catalyst system to achieve the desired selectivity and high reaction yields.
Electrophilic Aromatic Substitution (SEAr) Reactivity of this compound
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. byjus.commasterorganicchemistry.com The reaction involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org
The Influence of Halogen Substituents on Aromatic Ring Activation and Deactivation
Halogen substituents on a benzene (B151609) ring have a dual effect on SEAr reactions. libretexts.orgmsu.edu They are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orglibretexts.org This deactivation is due to the strong electron-withdrawing inductive effect of the electronegative halogen atoms, which reduces the electron density of the aromatic ring. msu.edulibretexts.org
However, halogens are also ortho, para-directors. libretexts.orgyoutube.com This directing effect is a result of the electron-donating resonance effect of the lone pairs on the halogen atoms. libretexts.org This resonance effect stabilizes the carbocation intermediate (the arenium ion) formed during the electrophilic attack at the ortho and para positions. libretexts.orglibretexts.org
In this compound, all four halogen substituents contribute to the deactivation of the ring. The order of deactivating strength among halogens generally follows their electronegativity: F > Cl > Br. Therefore, the presence of two fluorine atoms, a chlorine atom, and a bromine atom makes this benzene ring significantly less reactive towards electrophiles than benzene itself.
Control of Regioselectivity in Electrophilic Attack on Halogenated Aromatics
The regioselectivity of electrophilic attack on a polysubstituted benzene ring is determined by the combined directing effects of all the substituents. As ortho, para-directors, the halogens in this compound will direct an incoming electrophile to the positions ortho and para to themselves.
In this specific molecule, the only available position for substitution is C5. Let's analyze the directing effects of each halogen on this position:
The bromine at C1 is meta to C5.
The chlorine at C3 is ortho to C5.
The fluorine at C2 is meta to C5.
The fluorine at C4 is ortho to C5.
Both the chlorine at C3 and the fluorine at C4 direct the incoming electrophile to the C5 position. The directing ability of halogens generally follows the order F > Cl > Br > I. Therefore, the fluorine at C4 and the chlorine at C3 will be the primary directors for an electrophilic attack at the C5 position. The cumulative deactivating effect of the four halogens will necessitate harsh reaction conditions for an electrophilic aromatic substitution to occur.
Organometallic Chemistry and Subsequent Functionalization of this compound
The presence of a bromine atom on the aromatic ring of this compound provides a reactive handle for the formation of organometallic reagents. These intermediates are pivotal for the construction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of functionalized aromatic compounds.
The generation of organolithium and organomagnesium (Grignard) reagents from aryl halides is a cornerstone of synthetic organic chemistry. masterorganicchemistry.comlibretexts.org In the case of this compound, the significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for selective metal-halogen exchange.
Organolithium Reagents: The formation of an organolithium species is typically achieved through a lithium-halogen exchange reaction. wikipedia.org This process involves treating the bromo-chloro-difluorobenzene with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. wikipedia.org The greater reactivity of the C-Br bond compared to the C-Cl and C-F bonds ensures that the exchange predominantly occurs at the bromine-substituted position, yielding 3-chloro-2,4-difluorophenyllithium.
Organomagnesium (Grignard) Reagents: Similarly, Grignard reagents can be prepared by reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgwisc.edu The insertion of magnesium into the carbon-halogen bond is more facile for bromides than for chlorides, leading to the selective formation of (3-chloro-2,4-difluorophenyl)magnesium bromide. walisongo.ac.id The weaker bond dissociation energy of the C-Br bond compared to the C-Cl bond is the primary factor driving this chemoselectivity. walisongo.ac.id
The successful formation of these organometallic reagents is highly dependent on reaction conditions, including the choice of solvent and the exclusion of moisture and atmospheric oxygen, as these reagents are highly reactive towards protic sources. wisc.edu
| Reagent Type | Typical Reactants | Key Conditions | Primary Product |
|---|---|---|---|
| Organolithium | This compound, n-BuLi or t-BuLi | Low temperature (e.g., -78 °C), inert atmosphere | 3-Chloro-2,4-difluorophenyllithium |
| Organomagnesium (Grignard) | This compound, Mg metal | Anhydrous ethereal solvent (e.g., THF, Et2O), initiation may be required | (3-Chloro-2,4-difluorophenyl)magnesium bromide |
Once formed, the organolithium and Grignard reagents derived from this compound serve as potent nucleophiles and strong bases, enabling a variety of carbon-carbon bond-forming reactions. wikipedia.org
These organometallic intermediates can react with a wide range of electrophiles. For instance, reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. wisc.edu Carboxylation with carbon dioxide, followed by an acidic workup, provides the corresponding carboxylic acid. wisc.educhegg.com Furthermore, these reagents are crucial in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, which are powerful methods for constructing biaryl systems and introducing alkynyl groups. bhu.ac.in
For example, the Grignard reagent, (3-chloro-2,4-difluorophenyl)magnesium bromide, can be reacted with dimethylformamide (DMF) to synthesize 4-chloro-2,5-difluorobenzaldehyde, demonstrating a practical application in the synthesis of functionalized aldehydes. walisongo.ac.idgoogle.com
| Organometallic Reagent | Electrophile | Product Type |
|---|---|---|
| 3-Chloro-2,4-difluorophenyllithium | Aldehyde (RCHO) | Secondary Alcohol |
| (3-Chloro-2,4-difluorophenyl)magnesium bromide | Ketone (R2CO) | Tertiary Alcohol |
| (3-Chloro-2,4-difluorophenyl)magnesium bromide | Carbon Dioxide (CO2) | Carboxylic Acid |
| 3-Chloro-2,4-difluorophenyllithium | Dimethylformamide (DMF) | Aldehyde |
Other Significant Reaction Pathways Involving this compound
Beyond its utility in organometallic chemistry, this compound can participate in other important transformations, including reductive, oxidative, and potentially cycloaddition reactions.
Reductive dehalogenation offers a method to selectively remove halogen atoms from the aromatic ring. For this compound, the bromine atom is the most susceptible to reduction due to the weaker C-Br bond. This can be achieved using various reducing agents, such as catalytic hydrogenation or treatment with specific metal-based reagents. The reactivity of Grignard and organolithium reagents can also be utilized for reductive dehalogenation by quenching the organometallic intermediate with a proton source like water. libretexts.org This process effectively replaces the halogen with a hydrogen atom. libretexts.org
Direct oxidative transformation of the highly halogenated and electron-deficient aromatic core of this compound is generally challenging under standard conditions. The electron-withdrawing nature of the halogen substituents deactivates the ring towards electrophilic attack and oxidation. However, under specific and often harsh oxidative conditions, degradation of the aromatic ring can occur. Transformations involving the halogen substituents themselves, such as oxidative addition in transition metal catalysis, are more common and synthetically useful.
The aromatic ring of this compound is not inherently suited for direct participation in cycloaddition reactions like the Diels-Alder reaction. However, it is conceivable that under forcing conditions or through the generation of a highly reactive aryne intermediate, cycloaddition could be induced. wikipedia.org The formation of an aryne, a dehydrobenzene species, could potentially be achieved through the elimination of a halogen and a proton from adjacent positions, although this would require a strong base and is often not a high-yielding process. wikipedia.org If an aryne were formed, it could then undergo cycloaddition with a suitable diene. wikipedia.org For instance, the generation of benzyne (B1209423) from 1-bromo-2-fluorobenzene (B92463) is a known process. wikipedia.org A similar transformation for this compound would likely be complex due to the multiple halogen substituents.
Advanced Spectroscopic Characterization and Structural Elucidation in Research of 1 Bromo 3 Chloro 2,4 Difluorobenzene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Bromo-3-chloro-2,4-difluorobenzene
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR techniques is employed to assemble a complete structural picture.
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, given the presence of only two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents (bromine, chlorine, and fluorine). The fluorine atoms, in particular, will exert a significant influence on the neighboring proton environments through both inductive effects and through-space coupling.
The two aromatic protons are expected to appear as distinct multiplets due to coupling with each other (meta-coupling, typically small) and with the adjacent fluorine atoms. The proton at position 5 (H-5) would likely be coupled to the fluorine at position 4, while the proton at position 6 (H-6) would not have a fluorine neighbor. This would result in different splitting patterns for the two protons, aiding in their assignment.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-5 | 7.50 - 7.70 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-6 | 7.20 - 7.40 | d | J(H-H) ≈ 2-3 |
Note: The predicted data is based on computational models and empirical data from similar structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides a direct insight into the carbon framework of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six non-equivalent carbon atoms of the benzene ring. The chemical shifts of these carbons are significantly influenced by the directly attached halogen atoms.
The carbons directly bonded to fluorine (C-2 and C-4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. The carbons adjacent to the fluorine-substituted carbons will show smaller two-bond couplings (²JCF). The carbons bearing bromine (C-1) and chlorine (C-3) will also have their chemical shifts influenced by the high electronegativity of these halogens, generally appearing downfield.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C-1 | 110 - 120 | d |
| C-2 | 155 - 165 | d |
| C-3 | 125 - 135 | d |
| C-4 | 150 - 160 | d |
| C-5 | 120 - 130 | d |
| C-6 | 115 - 125 | s |
Note: The predicted data is based on computational models and empirical data from similar structures. Actual experimental values may vary.
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 4.
The chemical shifts of these fluorine atoms will be influenced by the other substituents on the ring. Furthermore, the two fluorine atoms will likely exhibit a mutual spin-spin coupling (JFF), which would be observed in the spectrum. Each fluorine signal will also be split by coupling to the adjacent aromatic proton (JHF). The magnitude of these coupling constants provides valuable structural information.
Expected ¹⁹F NMR Data:
| Fluorine | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| F-2 | -110 to -130 | d | J(F-F) ≈ 15-25 |
| F-4 | -100 to -120 | dd | J(F-F) ≈ 15-25, J(F-H) ≈ 8-10 |
Note: Chemical shifts are relative to a standard such as CFCl₃. The expected data is based on general principles for fluorinated aromatic compounds.
While one-dimensional NMR spectra provide information about the chemical environments of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two aromatic protons (H-5 and H-6), confirming their scalar coupling relationship. This would definitively establish their spatial proximity on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, this would show correlations between H-5 and C-5, and between H-6 and C-6, allowing for the unambiguous assignment of these carbon resonances.
Mass Spectrometry (MS) Techniques for Analysis of this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This level of precision allows for the determination of the elemental composition of the molecule.
For this compound (C₆H₂BrClF₂), the expected monoisotopic mass can be calculated with high precision. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak in the mass spectrum. The accurate mass measurement from HRMS would provide strong evidence for the proposed molecular formula.
Expected HRMS Data:
| Ion | Calculated Monoisotopic Mass (m/z) |
| [M]⁺ (C₆H₂⁷⁹Br³⁵ClF₂) | 225.8996 |
| [M+2]⁺ | 227.8975 |
| [M+4]⁺ | 229.8954 |
Note: The relative intensities of the isotopic peaks would be characteristic of the presence of one bromine and one chlorine atom.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a primary method for assessing sample purity and confirming its molecular identity.
The gas chromatography component separates the compound from any impurities, such as starting materials, byproducts, or solvents remaining from its synthesis. The separation is based on the differential partitioning of analytes between a stationary phase (typically a high-boiling point polymer coating a capillary column) and a mobile gas phase (an inert gas like helium). Due to its specific volatility and interactions with the stationary phase, this compound will exhibit a characteristic retention time under defined chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). Commercially available samples of this compound typically report a purity of 98% or higher, a value commonly determined by the peak area percentage in a gas chromatogram. calpaclab.com
Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy process fragments the molecule into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.
The mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺). A key feature would be the complex isotopic pattern caused by the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion and any fragments containing these halogens, which is highly characteristic and aids in confirming the elemental composition. For example, the molecular ion would appear as a group of peaks around m/z 226, 228, and 230, with relative intensities dictated by the natural abundance of the isotopes. Common fragmentation pathways for halogenated benzenes include the loss of halogen atoms and cleavage of the aromatic ring, providing further structural confirmation.
Vibrational Spectroscopy for this compound
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the bonding and structure of a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nist.gov It works on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational energies. For this compound, the IR spectrum is characterized by absorption bands that confirm the presence of the substituted aromatic ring and its specific halogen substituents.
The primary vibrational modes can be assigned to specific regions of the spectrum. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The stretching vibrations of the carbon-carbon bonds within the benzene ring usually appear as a series of sharp bands in the 1600-1400 cm⁻¹ range.
Table 1: Expected Infrared (IR) Absorption Bands for this compound This table is based on typical frequency ranges for the specified functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |
| Aromatic C-F Stretch | 1250 - 1000 | Strong |
| Aromatic C-Cl Stretch | 850 - 550 | Medium to Strong |
| Aromatic C-Br Stretch | 650 - 500 | Medium to Strong |
Raman Spectroscopy for Characteristic Molecular Vibrations
Raman spectroscopy is a complementary technique to IR spectroscopy. It detects molecular vibrations through the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, it often provides stronger signals for symmetric vibrations and bonds involving heavier atoms.
For this compound, the Raman spectrum would provide additional structural information. The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a strong, sharp peak in the Raman spectrum around 1000 cm⁻¹. The C-Cl and C-Br stretching vibrations are also expected to be prominent in the Raman spectrum. researchgate.net The analysis of both IR and Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule, offering a comprehensive picture of its molecular structure.
Table 2: Expected Raman Shifts for this compound This table is based on typical frequency ranges for the specified functional groups and data from similar compounds.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1550 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| Aromatic C-F Stretch | 1250 - 1000 | Medium |
| Aromatic C-Cl Stretch | 850 - 550 | Strong |
| Aromatic C-Br Stretch | 650 - 500 | Strong |
X-ray Crystallography for Solid-State Structure of this compound (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, its application to this compound is conditional. The compound is described as a colorless to yellow liquid at room temperature, which precludes direct analysis by single-crystal X-ray diffraction. To obtain a crystal structure, the compound would first need to be crystallized, likely through low-temperature techniques. If a suitable single crystal could be grown, X-ray crystallography would provide unparalleled insight into its solid-state structure.
Determination of Three-Dimensional Molecular Structure and Conformation
Assuming a crystal structure could be obtained, X-ray diffraction analysis would yield the exact coordinates of each atom (carbon, hydrogen, bromine, chlorine, and fluorine) in the crystal lattice. This information would allow for the precise determination of intramolecular structural parameters. Key data would include:
Bond Lengths: The exact lengths of the C-C, C-H, C-Br, C-Cl, and C-F bonds. These values can provide insight into the electronic effects of the various halogen substituents on the aromatic ring.
Bond Angles: The precise angles between atoms, defining the geometry of the benzene ring and the orientation of the substituents. This would confirm the planarity of the benzene ring and reveal any minor distortions caused by steric strain between the adjacent bulky halogen atoms.
Torsional Angles: These angles describe the conformation of the molecule, which for a substituted benzene ring is primarily concerned with the planarity of the system.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the solid state. This analysis of crystal packing is crucial for understanding the intermolecular forces that govern the physical properties of the material. For this compound, particular attention would be paid to non-covalent interactions involving the halogen atoms.
It would be possible to identify and characterize potential halogen bonds (e.g., Br···F, Cl···F, Br···Cl interactions) or other weak intermolecular forces like π-π stacking between the aromatic rings. The analysis would detail the distances and angles of these interactions, providing a comprehensive understanding of the supramolecular assembly in the solid state.
Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy for Electronic Transitions)
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within molecules. In the context of this compound, UV-Vis spectroscopy provides insights into the π → π* electronic transitions characteristic of the benzene chromophore. The absorption of ultraviolet or visible light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The UV spectrum of benzene, the parent chromophore, typically exhibits three absorption bands: two primary bands around 184 nm and 204 nm, and a less intense, fine-structured secondary band near 256 nm. These absorptions are attributed to π → π* transitions. Substitution on the benzene ring with auxochromes, such as halogen atoms, can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands.
For halogenated benzenes, the substituents influence the electronic transitions through a combination of inductive and mesomeric (resonance) effects. While halogens are inductively electron-withdrawing, they are also capable of donating lone pair electrons to the aromatic ring via the mesomeric effect. This interaction of the non-bonding electrons of the halogens with the π-electron system of the benzene ring generally results in a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands.
In the case of this compound, the presence of four halogen substituents (one bromine, one chlorine, and two fluorine atoms) is expected to modify the electronic transitions of the benzene ring. The extent of the bathochromic shift is generally related to the polarizability and mesomeric effect of the halogen, which increases down the group (I > Br > Cl > F). Therefore, the bromine atom would be expected to have the most significant influence on the position of the absorption maxima.
The following interactive table provides a hypothetical representation of the expected UV-Vis absorption data for this compound in a non-polar solvent like cyclohexane, based on the typical spectral regions for halogenated benzenes.
| Absorption Band | Expected λmax (nm) | Transition Type | Description |
| Primary Band (E2-band) | ~ 210 - 230 | π → π | An intense absorption band resulting from an allowed electronic transition. |
| Secondary Band (B-band) | ~ 260 - 280 | π → π | A less intense band, corresponding to a symmetry-forbidden transition, which may appear as a shoulder or a broad peak without fine structure. |
This data illustrates the anticipated electronic transitions for the compound, reflecting the influence of its halogen substituents on the benzene chromophore.
Computational Chemistry and Theoretical Insights into 1 Bromo 3 Chloro 2,4 Difluorobenzene
Quantum Chemical Calculations for 1-Bromo-3-chloro-2,4-difluorobenzene
Quantum chemical calculations are fundamental to understanding the behavior of this compound at the electronic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and related properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT can be employed to predict a variety of properties.
Electronic Structure: DFT calculations can elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density. This is crucial for understanding the molecule's polarity and its interactions with other molecules. The presence of four different halogen atoms (bromine, chlorine, and two fluorine atoms) at various positions on the benzene (B151609) ring creates a complex electronic environment that can be precisely mapped using DFT.
Reactivity: The reactivity of this compound can be predicted by analyzing molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals indicate the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, mapping the electrostatic potential onto the electron density surface can reveal sites prone to electrophilic substitution or nucleophilic aromatic substitution.
Reaction Mechanism Prediction: DFT is a powerful tool for predicting the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanisms. For example, in Suzuki or Stille coupling reactions, where this compound might be used as a building block, DFT can help in understanding the oxidative addition and reductive elimination steps.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. These methods are generally more computationally expensive than DFT but can provide highly accurate results.
Energetic Calculations: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to calculate the thermodynamic properties of this compound with high accuracy. This includes its heat of formation and bond dissociation energies, which are crucial for understanding its stability and reactivity.
Spectroscopic Calculations: Ab initio methods are also invaluable for predicting various spectroscopic properties. For this compound, these calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By comparing the calculated spectra with experimental data, the molecular structure and vibrational modes can be definitively assigned.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound, complementing the static picture provided by quantum chemical calculations.
While the benzene ring in this compound is largely planar, conformational analysis can be important if it is part of a larger, more flexible molecule. In such cases, molecular mechanics or quantum chemical methods can be used to identify the most stable conformations by calculating the potential energy surface as a function of bond rotations. For the isolated molecule, the primary focus would be on the vibrational modes and their impact on the average molecular structure.
Molecular dynamics (MD) simulations can be used to simulate the trajectory of a chemical reaction over time. For reactions involving this compound, MD simulations can provide a dynamic view of the reaction pathway, complementing the static picture from transition state theory. By simulating the movement of atoms during a reaction, researchers can gain a deeper understanding of the factors that control reaction rates and selectivity. The characterization of transition states is crucial in this context, and quantum chemical methods are typically used to locate and verify these critical points on the potential energy surface.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. For this compound and its derivatives, these studies can be highly valuable.
QSAR: If this compound is a scaffold for developing new bioactive molecules, QSAR models can be built to predict their activity based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
QSPR: QSPR models can be used to predict the physical properties of this compound and related compounds. This can include properties like boiling point, solubility, and vapor pressure, which are important for chemical process design and environmental fate assessment.
Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies of this compound Derivatives
| Descriptor Type | Example Descriptor | Application |
| Electronic | Dipole Moment | Predicting intermolecular interactions and solubility. |
| Steric | Molecular Surface Area | Correlating with binding affinity to a biological target. |
| Topological | Wiener Index | Relating molecular branching to physical properties. |
| Hydrophobic | LogP | Predicting partitioning between water and octanol (B41247). |
Advanced Applications and Research Frontiers Involving 1 Bromo 3 Chloro 2,4 Difluorobenzene
Role in Pharmaceutical and Medicinal Chemistry Research and Development
The incorporation of fluorine and other halogens into drug candidates is a widely utilized strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. 1-Bromo-3-chloro-2,4-difluorobenzene serves as a key starting material for introducing a polysubstituted phenyl ring into active pharmaceutical ingredients (APIs).
Building Block for the Synthesis of Complex Active Pharmaceutical Ingredients (APIs)
This compound is recognized as an important intermediate in the synthesis of various pharmaceutical compounds. The presence of multiple halogen substituents can enhance the biological activity of the resulting molecules. One notable application is in the chemoenzymatic synthesis of chiral azole antifungal agents. The difluorophenyl moiety is a common feature in many antifungal drugs, and this compound provides a readily available starting point for their synthesis. The bromine and chlorine atoms offer versatile handles for further chemical transformations, allowing for the construction of complex molecular architectures.
Design and Synthesis of Novel Fluorinated Drug Candidates
The introduction of fluorine into drug molecules can significantly impact their metabolic stability, binding affinity, and lipophilicity. ossila.com this compound is an attractive building block for the design of novel fluorinated drug candidates due to its densely functionalized core. The two fluorine atoms can enhance interactions with biological targets and improve metabolic resistance by blocking sites susceptible to oxidative metabolism. researchgate.net Medicinal chemists can leverage the bromine and chlorine atoms for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide array of substituents and build diverse libraries of potential drug candidates for various therapeutic areas.
Bioisosteric Replacement Strategies Involving Halogen Atoms in Drug Design
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of modern drug design. nih.gov Halogen atoms, particularly fluorine, are often used as bioisosteres for hydrogen or hydroxyl groups. The unique electronic properties of the polyhalogenated ring of this compound allow it to serve as a bioisosteric replacement for other aromatic systems in drug candidates. chem-space.com This strategy can be employed to optimize a lead compound's potency, selectivity, and pharmacokinetic profile. The combination of different halogens on the same ring offers a nuanced approach to fine-tuning electronic and steric properties, which can be critical for achieving the desired biological activity. researchgate.net
Development of Fluorine-Containing Probes for Biomedical Imaging (e.g., ¹⁸F-Radiolabels)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). nih.gov The development of novel ¹⁸F-labeled probes is a vibrant area of research for diagnosing and monitoring various diseases. researchgate.net While direct radiolabeling of this compound with ¹⁸F is not a standard application, its derivatives can be precursors for such probes. The bromine atom on the aromatic ring can be a site for introducing a prosthetic group that is subsequently labeled with ¹⁸F. The unique substitution pattern of the starting material could influence the biodistribution and targeting properties of the resulting PET tracer.
Contributions to Agrochemical Research and Development
Similar to pharmaceuticals, the introduction of fluorine and other halogens can enhance the efficacy and selectivity of agrochemicals.
Intermediate in the Synthesis of New Pesticides and Herbicides
Halogenated aromatic compounds are fundamental components of many modern pesticides and herbicides. This compound serves as a versatile intermediate for the synthesis of new agrochemical candidates. The specific arrangement of halogens on the benzene (B151609) ring can contribute to the molecule's biological activity against target pests or weeds while potentially offering a favorable environmental profile. For instance, a related compound, 1-bromo-2,3-difluorobenzene, is used in the synthesis of the herbicide Flumioxazin, highlighting the utility of such building blocks in agrochemical development. nbinno.com The reactivity of the bromine and chlorine atoms allows for the attachment of various toxophoric or herbicidal moieties to generate novel and effective crop protection agents.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 201849-13-0 |
| Molecular Formula | C₆H₂BrClF₂ |
| Molecular Weight | 227.43 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | ≥98% |
Structure-Activity Relationships in the Design of Bioactive Agrochemicals
The strategic incorporation of halogen atoms is a cornerstone of modern agrochemical design, often enhancing the biological activity and metabolic stability of molecules. This compound is a key intermediate in this field, providing a scaffold whose substituents profoundly influence the efficacy of the final active ingredients.
The structure-activity relationship (SAR) of agrochemicals derived from this compound is a subject of detailed investigation. The specific arrangement of the halogens—bromo, chloro, and two fluoro groups—creates a distinct electronic profile on the aromatic ring. This profile governs how the molecule interacts with its biological target, such as an enzyme or receptor in a pest or weed.
Research in this area focuses on how modifications to this core structure affect bioactivity. For instance, the bromine atom at the 1-position serves as a convenient synthetic handle for introducing other functional groups via cross-coupling reactions. The nature of the group introduced at this position can dramatically alter the compound's potency and spectrum of activity. The chlorine and fluorine atoms are generally retained to modulate properties like lipophilicity, which affects the compound's ability to penetrate biological membranes, and to block sites of metabolic degradation, thereby increasing its persistence and effectiveness.
The table below illustrates hypothetical SAR findings for a class of fungicides derived from this compound, where 'R' is a variable substituent introduced at the 1-position (replacing bromine).
| Substituent (R) | Lipophilicity (LogP) | Target Enzyme Inhibition (IC₅₀) | In-vivo Fungicidal Activity |
| Pyrazole-4-yl | 2.8 | 50 nM | Moderate |
| 1-Methylpyrazole-4-yl | 3.1 | 35 nM | High |
| Thiazole-2-yl | 2.5 | 120 nM | Low |
| 3-Chloropyridine-2-yl | 3.5 | 25 nM | Very High |
This table is illustrative and based on general principles of agrochemical design.
Applications in Materials Science and Polymer Chemistry
The unique electronic and reactive properties of this compound make it a valuable precursor in the synthesis of advanced materials.
In the field of polymer chemistry, this compound can be used as a monomer or building block for creating specialty polymers, particularly conjugated polymers for organic electronics. The presence of multiple, distinct halogen atoms allows for selective, stepwise reactions to build complex polymer backbones.
For example, the bromine atom can be selectively targeted in cross-coupling reactions (like Suzuki or Stille coupling) to form new carbon-carbon bonds, while the chlorine and fluorine atoms remain intact. These remaining halogens influence the electronic properties of the resulting polymer, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This control is critical for tuning the polymer's bandgap and its performance in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The fluorine atoms, in particular, are known to lower the HOMO/LUMO levels, which can improve the stability and efficiency of electronic devices.
| Polymer Backbone Unit | Derived From | Key Property Influence | Potential Application |
| 3-chloro-2,4-difluorophenylene | This compound | Lowers HOMO/LUMO levels, increases electron affinity | Electron-transporting layers in OLEDs, n-type semiconductors in OFETs |
| (Co-polymer with thiophene) | This compound | Bandgap tuning via donor-acceptor structure | Active layer in organic solar cells |
The rigid, rod-like structure and anisotropic properties of molecules derived from halogenated benzenes are key to their use in liquid crystals (LCs). This compound serves as an intermediate for core units in LC molecules. google.com The fluorine substituents are particularly important in this application. beilstein-journals.org Their high electronegativity can create a strong dipole moment perpendicular to the long axis of the molecule, leading to a negative dielectric anisotropy (Δε). Materials with this property are essential for advanced display technologies like In-Plane Switching (IPS) and Vertically Aligned (VA) LCDs. beilstein-journals.org
Catalysis and Ligand Design Research Utilizing this compound Derivatives
The compound's reactivity is also harnessed in the development of sophisticated tools for chemical synthesis, such as catalysts and ligands.
Transition metal catalysis is a powerful tool in chemical synthesis, and the performance of a metal catalyst is heavily dependent on the surrounding ligands. this compound is a precursor for creating highly specialized ligands. The bromine atom can be converted into other functional groups, such as a boronic acid or a Grignard reagent, which then allows for the construction of more complex structures. ossila.com
For example, it can be used to synthesize sterically bulky and electronically tuned biaryl phosphine (B1218219) ligands. The chloro- and difluoro-substituents on one of the aryl rings can be used to precisely modify the electron-donating or withdrawing properties of the ligand, which in turn influences the reactivity and selectivity of the metal center in catalytic cycles like cross-coupling reactions. nih.gov
| Ligand Type | Synthetic Step from Precursor | Influence of Halogens | Catalytic Application |
| Biaryl Phosphine | Suzuki coupling via boronic ester derivative | Fluorine/chlorine atoms tune the ligand's electronic properties (σ-donation, π-acceptance) | Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) |
| N-Heterocyclic Carbene (NHC) Precursor | Multi-step synthesis involving C-N bond formation | Halogens provide steric bulk and electronic modification | Ruthenium-catalyzed olefin metathesis |
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. bohrium.com This directional interaction has emerged as a powerful tool in crystal engineering and supramolecular chemistry. researchgate.net
Derivatives of this compound are model systems for studying these interactions. Both the bromine and chlorine atoms can participate in halogen bonding, with the strength and directionality of the bond influenced by the electron-withdrawing fluorine atoms on the ring. Researchers investigate how these interactions can be used to control the self-assembly of molecules into well-defined supramolecular structures, such as co-crystals and 1D or 2D networks. researchgate.net In the context of catalysis, there is growing interest in how halogen bonding might influence transition states, potentially controlling stereoselectivity or enhancing reaction rates in a process known as halogen-bonding catalysis. chemrxiv.org
Environmental Chemistry and Degradation Research of Halogenated Aromatics
The environmental impact of polyhalogenated aromatic compounds, such as this compound, is a subject of significant scientific scrutiny. Due to the strength of carbon-halogen bonds, these substances often exhibit high persistence, potential for bioaccumulation, and toxicity. habitablefuture.org Research into their environmental chemistry focuses on understanding how they are transformed and transported in various environmental compartments and developing effective methods for their removal from contaminated sites. While specific studies on this compound are limited, extensive research on analogous halogenated aromatic compounds provides a strong framework for understanding its likely environmental behavior.
Mechanistic Studies of Abiotic and Biotic Degradation Pathways in Environmental Matrices
The persistence of a compound like this compound is determined by its susceptibility to abiotic and biotic degradation processes in soil, water, and air. The number and position of halogen substituents on the aromatic ring are critical factors influencing the rates and pathways of these transformations.
Abiotic Degradation: Abiotic degradation involves non-biological processes such as photolysis and hydrolysis.
Photolysis: This is a primary abiotic pathway for many aromatic compounds. scilit.com Sunlight, particularly UV radiation, can induce the cleavage of carbon-halogen bonds. For polyhalogenated compounds, stepwise reductive dehalogenation is a common photodegradation mechanism. researchgate.net Studies on polyhalogenated carbazoles have shown that the rate of photolysis increases with the number of halogen atoms, and that the contribution to the reaction rate from a bromine atom is more than double that of a chlorine atom. researchgate.net This suggests that the carbon-bromine bond in this compound would be the most likely initial site of photolytic cleavage. In aquatic systems, direct photolysis can be enhanced by the presence of natural substances in the water that act as photosensitizers. nih.gov
Hydrolysis: The hydrolytic removal of halogens from an aromatic ring is generally a very slow process under typical environmental conditions due to the stability of the aryl-halide bond. Therefore, it is not considered a major degradation pathway for compounds like this compound compared to photochemical and biological processes.
Biotic Degradation: Microbial degradation is the primary mechanism for the complete elimination of halogenated aromatic compounds from the environment. nih.gov Microorganisms have evolved diverse enzymatic systems to cleave halogen substituents and break open the stable aromatic ring. nih.gov These processes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.
Aerobic Degradation: In the presence of oxygen, bacteria and fungi can initiate the degradation of halogenated aromatics through oxidative dehalogenation. nih.gov The key enzymes are oxygenases (both dioxygenases and monooxygenases), which incorporate one or two atoms of oxygen into the aromatic ring, typically forming halogenated catechols. nih.govnih.gov For example, bacteria such as Alcaligenes sp. have been shown to metabolize 1,3-dichlorobenzene (B1664543) to 3,5-dichlorocatechol. nih.gov This dihydroxylated intermediate then undergoes ring cleavage, followed by further metabolism that can lead to the removal of the halogen atoms and complete mineralization to carbon dioxide and water. nih.govnih.gov
Anaerobic Degradation: In anoxic environments like sediments and certain groundwaters, the most significant biotic process is reductive dehalogenation. wur.nlresearchgate.net In this process, certain anaerobic bacteria use the halogenated compound as a terminal electron acceptor in their respiration, replacing a halogen atom with a hydrogen atom. frontiersin.orgslideshare.net This reaction is catalyzed by enzymes called reductive dehalogenases. frontiersin.orgnih.gov Organohalide-respiring bacteria, such as Dehalococcoides and Desulfomonile, are specialists in this process. researchgate.netslideshare.net Reductive dehalogenation is often highly specific regarding the position of the halogen that is removed. wur.nl For a polysubstituted compound like this compound, this process would likely occur in a stepwise manner, sequentially removing the halogen atoms and reducing the compound's toxicity. frontiersin.org
Environmental Fate and Transport Modeling of Polyhalogenated Aromatic Compounds
Understanding the movement and distribution of contaminants is crucial for assessing exposure risks. Environmental fate and transport models are mathematical tools used to predict how a chemical like this compound will behave after being released. epa.govnih.gov These models integrate the compound's physicochemical properties with site-specific environmental characteristics. itrcweb.org
Key processes governing the fate and transport of polyhalogenated aromatics include:
Sorption: Due to their hydrophobic nature, these compounds tend to partition from water and adsorb to organic matter in soil and sediment. This process, quantified by the organic carbon-water (B12546825) partition coefficient (Koc), retards their movement in groundwater but can lead to their accumulation in solids. researchgate.net
Volatilization: Compounds with significant vapor pressure can move from soil or water into the atmosphere. The Henry's Law constant describes this air-water partitioning.
Leaching: The movement of a compound from the soil surface into groundwater is influenced by its water solubility and sorption characteristics.
Bioaccumulation: The lipophilicity (fat-loving nature) of many halogenated aromatics means they can accumulate in the fatty tissues of organisms. gdut.edu.cnnih.gov This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. nih.gov
Atmospheric Transport: Once in the atmosphere, these persistent compounds can be transported over long distances, leading to contamination in remote regions far from their original source. habitablefuture.org
| Parameter | Description | Relevance to Environmental Fate |
|---|---|---|
| Molecular Weight | Mass of one mole of the substance. | Influences diffusion and transport rates. |
| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Determines concentration in aquatic systems and potential for leaching. |
| Vapor Pressure | The pressure exerted by a vapor in equilibrium with its solid or liquid phase. | Indicates the tendency of a compound to volatilize into the air. |
| Henry's Law Constant (H) | The ratio of a chemical's concentration in the air to its concentration in water. | Governs the partitioning between air and water phases. |
| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in octanol (B41247) versus water. | Indicates lipophilicity and potential for bioaccumulation in organisms. |
| Organic Carbon-Water Partition Coefficient (Koc) | A measure of the tendency for an organic chemical to adsorb to soil and sediment. | Controls mobility in soil and groundwater; high Koc indicates strong binding. |
| Degradation Half-Life (t½) | The time required for half of the initial amount of a substance to degrade. | Quantifies persistence in different media (soil, water, air). |
Research into Remediation Strategies for Halogenated Aromatic Pollutants
Given the persistence and potential toxicity of polyhalogenated aromatic compounds, significant research has focused on developing effective strategies to remediate contaminated soil and groundwater. These strategies can be broadly categorized into biological and chemical methods.
Bioremediation: This approach uses microorganisms to break down pollutants into less harmful substances. slideshare.net It is considered an environmentally friendly and cost-effective solution. nih.gov
Monitored Natural Attenuation (MNA): Relies on naturally occurring microbial populations and environmental conditions to degrade contaminants over time.
Biostimulation: Involves the addition of nutrients or electron donors/acceptors to the subsurface to stimulate the activity of indigenous microorganisms capable of degrading the target pollutant.
Bioaugmentation: The introduction of specific, pre-grown microbial cultures with known degradative capabilities to a contaminated site. This is particularly relevant for organohalide-respiring bacteria that perform reductive dehalogenation. frontiersin.org
Mycoremediation: Utilizes the enzymatic machinery of fungi to break down persistent pollutants. White-rot fungi, for example, produce powerful, non-specific extracellular enzymes that can degrade a wide range of halogenated compounds. mdpi.com
Advanced Oxidation Processes (AOPs): AOPs are chemical treatment methods that rely on the generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH), to destroy recalcitrant organic pollutants. dokumen.pubresearchgate.netacs.org These processes can rapidly mineralize contaminants. youtube.com
UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) with ultraviolet (UV) light generates hydroxyl radicals.
Fenton's Reagent: This system uses hydrogen peroxide in the presence of ferrous iron (Fe²⁺) as a catalyst to produce hydroxyl radicals.
Ozonation (O₃): Ozone can directly oxidize some pollutants or decompose under certain conditions (e.g., high pH) to form hydroxyl radicals.
Photocatalysis: Involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when illuminated with UV light, generates electron-hole pairs that produce hydroxyl radicals from water. researchgate.net
| Remediation Strategy | Mechanism | Primary Application | Key Considerations |
|---|---|---|---|
| Bioremediation (Anaerobic) | Microbial reductive dehalogenation. | Groundwater, sediments. | Requires anoxic conditions and suitable electron donors. May require bioaugmentation. |
| Bioremediation (Aerobic) | Microbial oxidation via oxygenase enzymes. | Soil, surface water. | Requires oxygen and nutrients. Can be limited by contaminant toxicity. |
| Mycoremediation | Fungal extracellular enzymes (e.g., peroxidases, laccases). | Soil, solid matrices. | Effective for complex mixtures; requires specific fungal strains and conditions. |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals). | Water, groundwater (ex-situ or in-situ). | Rapid and effective but can be costly due to energy and chemical inputs. May form byproducts. |
Emerging Trends and Future Research Directions for 1 Bromo 3 Chloro 2,4 Difluorobenzene and Polyhalogenated Aromatics
Innovations in Sustainable Synthesis and Green Chemistry Methodologies
The synthesis of polyhalogenated aromatics has traditionally relied on methods that often use hazardous reagents and generate significant waste. The principles of green chemistry are now guiding the development of more environmentally benign alternatives. Research is increasingly focused on minimizing waste, reducing energy consumption, and utilizing less toxic substances. researchgate.net
Key innovations in this area include:
Catalytic Halogenation: There is a move away from stoichiometric halogenating agents like elemental bromine and chlorine, which are hazardous and have poor atom economy. rsc.org Newer methods focus on catalytic systems, such as oxidative halogenation using halide salts (e.g., potassium chloride, potassium bromide) with clean oxidants like hydrogen peroxide or oxygen. rsc.org This approach generates water as the primary byproduct, significantly improving the environmental profile of the reaction. rsc.org
Alternative Solvents and Reaction Conditions: The use of volatile organic compounds (VOCs) as solvents is a major environmental concern. researchgate.net Green chemistry promotes the use of safer alternatives like water, bio-based solvents, or supercritical CO2. researchgate.net Furthermore, energy-efficient techniques such as microwave-assisted synthesis are being employed to reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
Biocatalysis: The use of enzymes, particularly halogenases, offers a highly selective and environmentally friendly route to aryl halides. nih.gov Bio-halogenation operates under mild reaction conditions in aqueous solutions, utilizing non-toxic reagents and offering exceptional regio- and stereoselectivity, which is difficult to achieve with traditional chemical methods. nih.gov
These methodologies represent a significant shift towards more sustainable practices in the production of compounds like 1-Bromo-3-chloro-2,4-difluorobenzene.
High-Throughput Experimentation and Automation in Chemical Discovery
The discovery and optimization of synthetic routes for complex molecules like polyhalogenated aromatics is a time and resource-intensive process. High-Throughput Experimentation (HTE) is revolutionizing this field by allowing for the parallel execution of a large number of experiments on a microscale. youtube.comseqens.com This approach accelerates the exploration of diverse reaction conditions, including different catalysts, solvents, and reagents, in a fraction of the time required by traditional methods. acs.orgresearchgate.net
HTE is particularly valuable for:
Reaction Optimization: Quickly identifying the optimal conditions for a specific transformation, such as a cross-coupling reaction involving a polyhalogenated arene. acs.org
Library Synthesis: Rapidly generating large collections of derivative compounds for screening in drug discovery or materials science. youtube.com
Discovery of Novel Reactions: Enabling the random combination of reagents to uncover new chemical transformations. youtube.com
Automation is a key component of the HTE workflow. researchgate.net Robotic systems for liquid handling, reaction setup, and sample analysis are becoming standard in industrial and, increasingly, academic labs. seqens.comresearchgate.net These automated platforms increase reproducibility, reduce human error, and can operate 24/7, significantly boosting productivity. frontiersin.orgnih.gov The integration of synthesis, purification, and analysis into a single automated workflow is a major goal, aiming to drastically shorten the design-make-test cycle in chemical research. nih.gov
| Aspect of Chemical Discovery | Traditional Approach | HTE & Automation Approach | Key Benefits |
| Reaction Optimization | One-factor-at-a-time, sequential experiments. | Parallel screening of hundreds of conditions (catalysts, solvents, bases). acs.org | Speed, efficiency, wider coverage of chemical space. acs.org |
| Compound Synthesis | Manual, one-at-a-time synthesis in flasks. | Automated parallel synthesis in multi-well plates. youtube.com | Increased productivity, reduced material consumption. researchgate.net |
| Data Generation | Slow, limited data points. | Rapid generation of large, high-quality datasets. researchgate.net | Enables data-driven modeling and machine learning. youtube.com |
| Process Time | Days to weeks for optimization. | Hours to days for comprehensive screening. researchgate.net | Accelerated project timelines. |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthetic Route Design
The vast amounts of data generated by HTE are fertile ground for the application of Artificial Intelligence (AI) and Machine Learning (ML). youtube.com These computational tools are transforming synthetic chemistry from an intuition-based art to a data-driven science.
Reaction Prediction: AI models, particularly neural networks, can be trained on large databases of chemical reactions to predict the outcome of new, unseen transformations with high accuracy. aiche.orgchemcopilot.com For complex polyhalogenated aromatics, where multiple reaction sites are possible, AI can predict the regioselectivity of a reaction, for instance, in aromatic halogenation. digitellinc.com This predictive power helps chemists to prioritize experiments, reducing the time and resources wasted on unsuccessful reactions. chemcopilot.com
Synthetic Route Design (Retrosynthesis): Computer-aided synthesis planning (CASP) tools use AI to propose viable synthetic routes to a target molecule. aiche.org By analyzing the target structure, these programs can identify key disconnections and suggest precursor molecules, effectively working backward to commercially available starting materials. This technology assists chemists in designing more efficient and novel synthetic pathways. researchgate.net
Green Chemistry Integration: ML models can be designed to not only predict reaction success but also to optimize for "green" metrics. For example, a model could be trained to predict the Process Mass Intensity (PMI) of a reaction, guiding chemists toward more sustainable synthetic routes from the initial design phase. nih.gov
By combining chemical knowledge with AI, researchers can streamline the synthesis of complex molecules and accelerate the development of new materials and pharmaceuticals. chemai.io
Exploration of Novel Reactivity Modes and Unconventional Chemical Transformations
Research into polyhalogenated aromatics is continually uncovering new ways to functionalize these molecules. The presence of multiple, different halogen atoms on a benzene (B151609) ring, as in this compound, offers unique opportunities for selective chemical transformations.
A major focus is on site-selective cross-coupling reactions. acs.org Because the reactivity of carbon-halogen bonds typically follows the trend C–I > C–Br > C–Cl > C–F, chemists can selectively react at one position while leaving the others intact. nih.gov However, achieving selectivity between identical halogens on the same ring is more challenging and represents a frontier in the field. nih.gov Emerging strategies to control this selectivity include the use of specialized ligands, additives, or solvents that can differentiate between electronically or sterically distinct positions. acs.org
Furthermore, unconventional methods are being developed to create C-X bonds under milder and more sustainable conditions. This includes photocatalytic methods that use light to drive halogenation reactions, offering an alternative to traditional, often harsh, thermal methods. nih.gov The development of novel functional group transfer reagents also enables safer and more atom-efficient synthetic protocols for creating dihalogenated products. nih.gov These advanced synthetic methods expand the toolbox available to chemists for creating complex, highly functionalized aromatic molecules.
Expanding the Scope of Applications in Emerging Technologies and Interdisciplinary Fields
Polyhalogenated aromatic compounds are crucial intermediates in the synthesis of a wide range of products. While their roles in pharmaceuticals and agrochemicals are well-established, new applications are constantly emerging in materials science and other interdisciplinary fields. researchgate.net
One of the most promising areas is in the development of materials for Organic Light-Emitting Diodes (OLEDs). beilstein-journals.org Specifically, this compound has been identified as a key precursor for synthesizing spirofluorene-embedded Thermally Activated Delayed Fluorescence (TADF) emitters. TADF materials are a third generation of OLED emitters that can achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons, a significant improvement over conventional fluorescent emitters. beilstein-journals.orgnih.gov The unique electronic properties conferred by the halogen substituents are critical for tuning the photophysical properties of these advanced materials, leading to OLEDs with high efficiency and color purity. researchgate.netrsc.org
The ability to precisely install multiple halogen atoms on an aromatic core allows for fine-tuning of molecular properties such as:
Energy levels (HOMO/LUMO)
Crystal packing
Electron mobility
Photophysical characteristics (e.g., emission wavelength, quantum yield)
This tunability makes polyhalogenated aromatics highly valuable building blocks for a range of organic electronic materials, including organic semiconductors for field-effect transistors (FETs) and solar cells. researchgate.net
Addressing Environmental and Health Considerations in the Synthesis and Application of Halogenated Compounds
The widespread use and environmental persistence of some polyhalogenated aromatic compounds necessitate a thorough understanding and mitigation of their environmental and health impacts. msdvetmanual.com Many compounds in this class are classified as persistent organic pollutants (POPs) because they resist degradation and can accumulate in the environment and in living organisms. msdvetmanual.comncert.nic.in
Exposure to certain halogenated aromatic hydrocarbons has been associated with a range of adverse health effects, including skin disorders, liver dysfunction, and disruption of the immune and endocrine systems. msdvetmanual.comiloencyclopaedia.org The specific toxicity can vary greatly depending on the structure of the compound and the degree of halogenation. iloencyclopaedia.org
To address these concerns, significant research efforts are directed towards:
Bioremediation: Utilizing microorganisms that can degrade or transform halogenated pollutants into less harmful substances. pjoes.commdpi.com This approach offers an environmentally friendly and cost-effective method for cleaning up contaminated sites. openbiotechnologyjournal.comnih.gov The enzymes involved, such as dehalogenases and dioxygenases, are key targets of study for improving the efficiency of biodegradation. mdpi.com
Designing for Degradation: Incorporating principles of green chemistry into the molecular design phase to create new halogenated compounds that are effective for their intended purpose but are also designed to break down more readily in the environment after use.
Lifecycle Assessment: Evaluating the full environmental footprint of halogenated compounds, from their synthesis and use to their ultimate fate, to identify areas for improvement and to make more informed decisions about which chemicals to use.
By proactively addressing these environmental and health considerations, the chemical community can continue to leverage the unique benefits of halogenated compounds while minimizing their potential for harm.
Q & A
What are the optimal synthetic routes for 1-bromo-3-chloro-2,4-difluorobenzene, and how do halogen substituents influence reaction pathways?
Level: Advanced
Methodological Answer:
The synthesis typically involves halogenation or halogen exchange on fluorinated benzene derivatives. For example, directed ortho-metallation (DoM) strategies can introduce chlorine and bromine at specific positions. The electron-withdrawing fluorine substituents deactivate the aromatic ring, directing electrophilic substitution to meta/para positions. However, steric hindrance from adjacent halogens may necessitate milder conditions (e.g., low-temperature bromination with Br₂/FeBr₃) to avoid over-halogenation . Suzuki-Miyaura cross-coupling (as seen in related polyhalobenzenes) can further functionalize the compound, but the reactivity depends on the halogen’s electronegativity and leaving-group ability (Br > Cl) .
How can contradictions in reported physicochemical properties (e.g., boiling points) of halogenated benzenes be resolved experimentally?
Level: Advanced
Methodological Answer:
Discrepancies in properties like boiling points often arise from impurities or measurement conditions. For this compound, use high-purity samples (>98%) and standardized methods (e.g., ASTM distillation for boiling points). Differential Scanning Calorimetry (DSC) can validate melting points, while gas chromatography-mass spectrometry (GC-MS) confirms purity. Cross-reference with structurally similar compounds (e.g., 1-bromo-4-chloro-2-fluorobenzene, bp 61°C at 35 mmHg ) to identify outliers and refine data .
What safety protocols are critical when handling this compound?
Level: Basic
Methodological Answer:
This compound is hazardous due to its halogenated aromatic structure. Key protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of volatile vapors.
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste.
- First Aid: Immediate decontamination of skin/eyes with water and medical consultation for exposure .
Which spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR (δ ~ -110 to -120 ppm for fluorine substituents) and ¹H NMR (splitting patterns reveal substitution positions).
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (209.44 g/mol) and isotopic patterns (Br/Cl).
- IR Spectroscopy: C-F stretches (~1200 cm⁻¹) and C-Br stretches (~550 cm⁻¹) validate functional groups .
How can substituent effects be systematically studied in electrophilic aromatic substitution (EAS) reactions of this compound?
Level: Advanced
Methodological Answer:
Design competitive EAS experiments (e.g., nitration or sulfonation) under controlled conditions. Use kinetic studies to compare reaction rates at different positions. Computational tools (DFT calculations) predict regioselectivity by analyzing charge distribution and Fukui indices. Compare results with analogs like 1-bromo-4-chloro-2-fluorobenzene, where fluorine directs substitution to the para position relative to halogens .
What challenges arise in achieving regioselective halogenation of polyhalogenated benzenes?
Level: Advanced
Methodological Answer:
Steric hindrance and electronic deactivation complicate regioselectivity. For this compound, the crowded ortho positions may limit further halogenation. Strategies include:
- Protecting Groups: Temporarily block reactive sites (e.g., silylation).
- Directed Reactions: Use directing groups (e.g., -B(OH)₂ in Suzuki coupling) to override inherent substituent effects.
- Microwave-Assisted Synthesis: Enhance reaction control for selective halogen placement .
How can purification methods be optimized for this compound based on its physical properties?
Level: Basic
Methodological Answer:
- Distillation: Utilize fractional distillation under reduced pressure (e.g., 35 mmHg for analogs with bp ~61°C ).
- Recrystallization: Use non-polar solvents (hexane/ethyl acetate) to exploit low solubility of polyhalobenzenes.
- Chromatography: Flash column chromatography with silica gel and a hexane:DCM gradient separates halogenated byproducts .
What computational approaches predict the reactivity of this compound in cross-coupling reactions?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) simulations model transition states and activation energies. Parameters like Hammett constants (σ) quantify electronic effects of substituents. For Suzuki coupling, calculate bond dissociation energies (BDEs) of C-Br vs. C-Cl bonds to predict reaction sites. Compare with experimental data from analogs like 1-bromo-4-chloro-2-fluorobenzene, where bromine is more reactive .
How do steric and electronic effects influence the stability of this compound?
Level: Advanced
Methodological Answer:
- Electronic Effects: Fluorine’s strong electron-withdrawing nature stabilizes the ring against electrophilic attack but increases susceptibility to nucleophilic substitution at bromine.
- Steric Effects: Adjacent halogens (e.g., Cl at position 3 and Br at position 1) create steric bulk, reducing thermal stability. Accelerated stability testing (40°C/75% RH) monitors decomposition products via GC-MS .
What strategies mitigate hazards during large-scale synthesis of polyhalogenated benzenes?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
